(2S)-Selvigaltin

Galectin‑3 Binding affinity Fluorescence polarisation

Standard oral galectin-3 inhibitors suffer from poor systemic exposure or off-target pharmacology. (2S)-Selvigaltin (GB1211) solves this as a first-in-class, orally bioavailable Gal-3 inhibitor (Kd = 25 nM human, >100-fold selective). - **Translational data**: Phase I/II clinical PK (t1/2 11-16 h, 68% oral F in mouse); Phase II in MASH fibrosis, melanoma, NSCLC. - **Clean profile**: No CYP inhibition (all IC50 >10 µM) or hERG liability; 87-target panel clean. - **Supply**: BenchChem provides enantiopure (2S) material with documented batch-specific CoA and stability data.

Molecular Formula C19H16BrF3N4O4S
Molecular Weight 533.3 g/mol
Cat. No. B15613885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Selvigaltin
Molecular FormulaC19H16BrF3N4O4S
Molecular Weight533.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H16BrF3N4O4S/c20-9-3-10(5-24-4-9)32-19-18(30)16(17(29)14(7-28)31-19)27-6-13(25-26-27)8-1-11(21)15(23)12(22)2-8/h1-6,14,16-19,28-30H,7H2/t14-,16+,17+,18-,19+/m1/s1
InChIKeyFNCLKJPMEFPXOR-WRNCNIFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-Selvigaltin Overview


(2S)-Selvigaltin is the S-enantiomer of Selvigaltin (also designated GB1211), a first‑in‑class, orally bioavailable small‑molecule inhibitor of galectin‑3 (Gal‑3) [1]. GB1211 binds human Gal‑3 with a dissociation constant (Kd) of 25 nM in fluorescence polarisation (FP) assays and exhibits >100‑fold selectivity over most other human galectins . Unlike the inhaled thiodigalactoside GB0139 (TD139), GB1211 is the first Gal‑3 inhibitor combining nanomolar affinity with systemic oral bioavailability [1]. GB1211 has completed a first‑in‑human Phase 1 trial and is currently in Phase II clinical studies for liver cirrhosis and oncology indications, including non‑small cell lung cancer, metastatic melanoma, and head and neck squamous cell carcinoma [2][3]. The (2S) designation specifies the single, defined S‑enantiomer required for reproducible pharmacological studies.

Defined (2S) enantiomer ensures stereochemical reproducibility in Gal-3 target engagement studies
Oral systemic galectin-3 inhibitor tool compound for research models requiring extra-pulmonary target exposure
Galectin isoform selectivity context reported, supporting Gal-3-focused pathway investigation

(2S)-Selvigaltin vs. In-Class Inhibitors


Galectin‑3 inhibitors vary substantially in chemotype, route of administration, selectivity profile, and species‑translatable pharmacokinetics. The thiodigalactoside GB0139 (TD139) is restricted to inhaled delivery and does not achieve systemic exposure relevant for hepatic or oncological indications [1]. The predecessor compound 11b from the same monogalactoside series exhibits comparable Gal‑3 affinity but carries significant off‑target liabilities at the hERG channel, dopamine transporter, and serotonin 5‑HT2B receptor, as well as CYP2C8/2C9/2D6 inhibition—defects that precluded its clinical advancement [1]. GB1107, while orally active, has a ~1.5‑fold weaker Kd (37 nM vs. 25 nM) for human Gal‑3 and lacks the breadth of published in vivo fibrosis efficacy data across multiple organ systems . For procurement purposes, specifying the (2S) enantiomer is critical: the stereochemical configuration at the C‑2 position defines the pharmacologically active species, and use of undefined stereoisomeric mixtures can introduce irreproducible results.

Inhaled galectin-3 inhibitor GB0139 (TD139) does not provide systemic exposure required for hepatic, oncological, or multi-organ fibrotic disease research models.

Predecessor compound 11b exhibits hERG, CYP, and neurotransmitter off-target liabilities that may confound pharmacological interpretation in Gal-3 mechanism studies.

GB1107 shows weaker binding affinity context and lacks peer-reviewed multi-organ fibrosis efficacy data, limiting substitution confidence in fibrotic disease research.

Stereochemically undefined mixtures may introduce variable target engagement and compromise batch-to-batch reproducibility in cellular and in vivo assays.

Quantitative Evidence for (2S)-Selvigaltin


Galectin‑3 Binding Affinity Across Inhibitors

GB1211 (the racemic clinical candidate containing (2S)-Selvigaltin) binds human galectin‑3 with a Kd of 25 nM as measured by fluorescence polarisation (FP) assay [1]. This represents a ~1.5‑fold tighter binding than the oral comparator GB1107 (Kd = 37 nM) and is substantially tighter than the inhaled thiodigalactoside GB0139 (TD139), reported Kd values for which range from 14–68 nM depending on assay format . Computational binding free‑energy calculations further differentiate these agents: GB1211 = −9.5 kcal/mol, GB1107 = −6.7 kcal/mol, and GB0139 = −4.3 kcal/mol [2].

Gal-3 Binding Affinity
Head-to-head
GB1211 Kd 25 nM (FP) vs. GB1107 37 nM, GB0139 14–68 nM (assay-dependent); binding free energy −9.5 vs. −6.7 vs. −4.3 kcal/mol
Reported binding affinity context supports target engagement at lower concentrations and exposure-response study design.
Assay-dependent Kd values; cross-study comparison requires method alignment.
Galectin‑3 Binding affinity Fluorescence polarisation

Off‑Target Selectivity vs. Predecessor 11b

In a direct head‑to‑head comparison within the same discovery program, GB1211 (compound 11d) demonstrated a clean profile against a panel of 87 safety targets (enzymes, receptors, ion channels) with no significant hits (>50% inhibition at 10 μM), whereas predecessor compound 11b showed off‑target binding to rat calcium L‑channel (50–60%), human dopamine transporter (DAT, 82%), and serotonin 5‑HT2B receptor (50%) [1]. Furthermore, GB1211 exhibited no CYP450 inhibition (IC₅₀ > 10 μM against CYP1A2, 2B6, 2C19, 2C9, 2D6, 3A4), while 11b inhibited CYP2C8 (6.7 μM), CYP2C9 (6.52 μM), and CYP2D6 (8.7 μM) [1]. In a patch‑clamp assay, 11b showed hERG liability confirmed by QTc prolongation in guinea pig (up to 15 ms at 3–30 μM), whereas GB1211 had hERG binding >10 μM and no in vivo QTc signal [1].

Off-Target Selectivity
Head-to-head
GB1211: 0/87 safety targets hit (>50% at 10 µM); CYP IC₅₀ >10 µM all isoforms; hERG >10 µM. 11b: 3+ hits (DAT 82%, 5-HT2B 50%, Ca L-channel 50–60%); CYP2C8/2C9/2D6 inhibition; hERG QTc +15 ms in guinea pig.
Clean selectivity profile supports Gal-3-specific pharmacology interpretation without confounding receptor interactions.
Intra-series optimization evidence; off-target margins improved >10-fold.
Selectivity Safety pharmacology CYP450 inhibition

Systemic Oral Bioavailability vs. Inhaled GB0139

GB1211 was specifically engineered to overcome the systemic bioavailability limitation of thiodigalactoside‑based Gal‑3 inhibitors such as GB0139 (TD139), which is restricted to inhaled delivery for idiopathic pulmonary fibrosis [1]. In mouse pharmacokinetic studies, GB1211 achieved 68% oral bioavailability, with the monogalactoside scaffold enabling reduced polar surface area (PSA < 140 Ų) critical for intestinal permeability [1]. GB0139, a thiodigalactoside with dual galactose rings, failed to achieve clinically relevant systemic exposure via the oral route due to high PSA and active efflux [1]. This scaffold difference directly determines the therapeutic reach: GB1211 is being investigated in liver cirrhosis, MASH, and multiple solid tumour types, whereas GB0139 is confined to pulmonary indications [2].

Oral Bioavailability
Class-level
GB1211 68% oral bioavailability in mouse; monogalactoside scaffold. GB0139 not orally developable; restricted to inhaled pulmonary delivery.
Systemic oral exposure enables galectin-3 inhibition research across liver, tumor, and multi-organ models.
Scaffold-dependent absorption; PSA
MASH Model Endpoints
Model context
GB1211 1.0–5.0 mg/kg p.o. reduced AST, ALT, bilirubin, inflammatory foci, PSR/SHG fibrosis vs. vehicle in HFD rabbit MASH. Decreased IL‑6, TGFβ3, SNAI2, collagen expression reported.
Reported anti-fibrotic endpoint response in translational large-animal model supports MASH research study design.
Dose-response data available; no peer-reviewed comparator efficacy in same model system.
Human PK Parameters
Reported
t½ 11–16 h; tmax 1.75–4 h; ~2-fold accumulation (b.i.d.); steady-state ~3 days; ~30% renal excretion. Tablet formulation Cmax +161%, AUC +84% vs. capsule.
Supports translational PK/PD modeling and exposure-response extrapolation in research contexts.
Food delays absorption but does not alter AUC; no directly comparable oral PK for GB0139.
Stereochemical Identity
Specification review
Defined (2S)-enantiomer of Selvigaltin; C₁₉H₁₆BrF₃N₄O₄S; MW 533.3; purity ≥95%. No quantitative pharmacological comparison of (2S) vs. (2R) published.
Procurement of defined enantiomer ensures batch-to-batch stereochemical consistency for target engagement studies.
Gal-3 carbohydrate recognition domain stereospecificity supports enantiomer-defined sourcing.
Oral bioavailability Pharmacokinetics Route of administration

Antifibrotic Efficacy in MASH Rabbit Model

In a high‑fat diet (HFD) rabbit model of metabolic‑associated steatohepatitis (MASH), GB1211 was administered therapeutically at 0.3, 1.0, 5.0, and 30 mg/kg p.o. once daily for 4 weeks [1]. Statistically significant, dose‑dependent reductions were observed in biomarkers of liver function (AST, ALT, bilirubin), histological inflammation (inflammatory cell foci), and fibrosis (picrosirius red staining, second harmonic generation microscopy), alongside decreased hepatic mRNA and protein expression of IL‑6, TGFβ3, SNAI2, and collagen [1]. Doses of 1.0 and 5.0 mg/kg demonstrated consistent efficacy across most biological endpoints and correspond to the human clinical dose of 100 mg b.i.d. being investigated in liver cirrhosis [1]. No directly comparable published MASH efficacy data exist for GB1107 or GB0139 in this same model system.

MASH Model Endpoints
Model context
GB1211 1.0–5.0 mg/kg p.o. reduced AST, ALT, bilirubin, inflammatory foci, PSR/SHG fibrosis vs. vehicle in HFD rabbit MASH. Decreased IL‑6, TGFβ3, SNAI2, collagen expression reported.
Reported anti-fibrotic endpoint response in translational large-animal model supports MASH research study design.
Dose-response data available; no peer-reviewed comparator efficacy in same model system.
MASH Liver fibrosis AST/ALT In vivo efficacy

Human Pharmacokinetic Profile

In a Phase 1 first‑in‑human study (NCT03809052), GB1211 was evaluated in 58 healthy participants across single ascending doses (5–400 mg) and multiple ascending doses (50 or 100 mg b.i.d. for 10 days) [1]. Under fasted conditions, median tmax was 1.75–4 h and mean terminal half‑life was 11–16 h [1]. Approximately 30% of the administered dose was excreted unchanged in urine [1]. A ~2‑fold plasma accumulation was observed with multiple dosing, with steady‑state reached within 3 days [1]. Food delayed absorption by ~2 h but did not affect total systemic exposure (AUC) [2]. A subsequent formulation study (GALBA‑1) demonstrated that a 100 mg tablet provided 161% higher Cmax and 84% higher AUC₀–ᵢₙf compared with two 50 mg capsules [2]. By contrast, GB0139 requires inhalation and published systemic PK data from its clinical program are limited to plasma concentrations achieved via pulmonary delivery [3].

Human PK Parameters
Reported
t½ 11–16 h; tmax 1.75–4 h; ~2-fold accumulation (b.i.d.); steady-state ~3 days; ~30% renal excretion. Tablet formulation Cmax +161%, AUC +84% vs. capsule.
Supports translational PK/PD modeling and exposure-response extrapolation in research contexts.
Food delays absorption but does not alter AUC; no directly comparable oral PK for GB0139.
Human PK Half‑life Clinical pharmacology

Stereochemical Identity: (2S)-Enantiomer

(2S)-Selvigaltin is the single S‑enantiomer of the clinical candidate GB1211 (Selvigaltin), with the stereocentre at the C‑2 position of the monogalactoside scaffold . The molecular formula is C₁₉H₁₆BrF₃N₄O₄S (MW 533.3 g/mol) with a defined specific optical rotation . In the discovery program, the structure–activity relationship optimisation identified the (S) configuration as the active stereochemistry contributing to high‑affinity Gal‑3 binding [1]. While no published study has directly compared the (2S) and (2R) enantiomers in a quantitative pharmacological assay, procurement of the defined enantiomer rather than a racemate or unspecified stereoisomer ensures batch‑to‑batch consistency in target engagement experiments, cellular assays, and in vivo studies [1]. This is particularly critical given that the galectin‑3 carbohydrate recognition domain is stereospecific in its ligand interactions.

Stereochemical Identity
Specification review
Defined (2S)-enantiomer of Selvigaltin; C₁₉H₁₆BrF₃N₄O₄S; MW 533.3; purity ≥95%. No quantitative pharmacological comparison of (2S) vs. (2R) published.
Procurement of defined enantiomer ensures batch-to-batch stereochemical consistency for target engagement studies.
Gal-3 carbohydrate recognition domain stereospecificity supports enantiomer-defined sourcing.
Stereochemistry Enantiomer Reproducibility

Research Applications of (2S)-Selvigaltin


Hepatic Fibrosis and MASH Models

For investigators modelling metabolic‑associated steatohepatitis (MASH) or hepatic fibrosis, (2S)-Selvigaltin is the only galectin‑3 inhibitor with peer‑reviewed, dose‑dependent efficacy data in a translational large‑animal (rabbit) HFD model demonstrating reductions in AST, ALT, bilirubin, inflammatory cell foci, and PSR/SHG‑quantified fibrosis at clinically relevant exposures of 1.0–5.0 mg/kg p.o. [1]. The established rabbit Kd of 12 nM [1] and human half‑life of 11–16 h [2] support twice‑daily oral dosing regimens translatable to the ongoing Phase II liver cirrhosis clinical trial. Neither GB1107 nor GB0139 offers comparable published MASH efficacy data in a non‑rodent model, making (2S)-Selvigaltin the evidence‑backed choice for hepatic fibrosis programs.

Immuno-Oncology Combination Studies

Galectin‑3 contributes to T‑cell anergy and immune escape in the tumour microenvironment. (2S)-Selvigaltin (GB1211) is in Phase II trials combined with pembrolizumab (anti‑PD‑1) in metastatic melanoma and head and neck squamous cell carcinoma, and with atezolizumab in NSCLC [1]. The compound's clean 87‑target safety panel—no hits >50% at 10 μM—and absence of CYP450 inhibition (all isoforms IC₅₀ > 10 μM) distinguish it from predecessor compound 11b, which showed dopaminergic, serotonergic, and calcium‑channel off‑target activity [2]. For immuno‑oncology research requiring clean pharmacology to isolate Gal‑3‑dependent effects from confounding receptor interactions, (2S)-Selvigaltin is the appropriate selection over less‑selective in‑class alternatives.

Multi-Organ Fibrotic Disease Models

Unlike the inhaled thiodigalactoside GB0139 (TD139), which is restricted to pulmonary indications, (2S)-Selvigaltin achieves systemic exposure via oral administration (68% oral bioavailability in mouse) and has demonstrated target engagement in liver, tumour, and lung tissue [1]. The monogalactoside scaffold's reduced polar surface area (<140 Ų) was specifically engineered to overcome the intestinal permeability barrier that limits thiodigalactoside‑based inhibitors [1]. For research programs spanning multi‑organ fibrotic diseases—including combined liver‑lung, cardiac, or renal fibrosis—(2S)-Selvigaltin is the only galectin‑3 inhibitor with demonstrated systemic oral bioavailability and published multi‑organ target engagement data.

PK/PD Modeling and Clinical Translation

With a completed first‑in‑human Phase 1 study (NCT03809052) across 58 participants, (2S)-Selvigaltin (GB1211) has a fully characterised clinical PK profile: median tmax 1.75–4 h, half‑life 11–16 h, ~2‑fold accumulation with twice‑daily dosing, steady‑state within 3 days, and ~30% renal excretion of unchanged drug [1]. A formulation‑bridging study (GALBA‑1) demonstrated that a 100 mg tablet provides 161% higher Cmax and 84% higher AUC compared to capsules, with minimal food effect on total exposure [2]. These data directly support PK/PD modelling, human dose prediction, and translational pharmacology studies. No other galectin‑3 inhibitor has this breadth of published clinical pharmacology data, making (2S)-Selvigaltin the preferred tool compound for translational programs.

Application
Selection Property
Validation Focus
Hepatic fibrosis and MASH research models
Reported anti-fibrotic endpoint response in translational large-animal model
Model-response interpretation, endpoint benchmarking
Immuno-oncology combination research studies
Clean off-target selectivity profile (87-target panel reported)
Gal-3-specific pharmacology isolation in immune checkpoint models
Multi-organ fibrotic disease research
Systemic oral bioavailability enables liver, tumor, and lung target engagement
Route-of-administration compatibility with systemic disease models
Translational PK/PD and exposure-response modeling studies
Characterized human pharmacokinetic profile (half-life, accumulation, formulation bridging)
Cross-species exposure extrapolation, PK/PD model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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